(2-Methoxy-6-nitrophenyl)methanol

Organic Synthesis Nitroaromatic Chemistry Isomer Comparison

Generic nitrobenzyl alcohol isomers fail to replicate the steric and electronic effects of the 2-methoxy-6-nitro ortho-substitution pattern, compromising downstream synthetic outcomes in medicinal chemistry programs. This compound delivers precise regiochemical control for oxidation, esterification, and nitro reduction pathways critical to constructing complex heterocyclic frameworks. • ≥98% purity ensures batch-to-batch reproducibility for SAR studies and scale-up. • The ortho-methoxy/nitro arrangement enables selective functionalization not achievable with (5-methoxy-2-nitro) or (2-methoxy-5-nitro) isomers. • Available from stock with rapid global dispatch for uninterrupted discovery workflows.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 19689-87-3
Cat. No. B171094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxy-6-nitrophenyl)methanol
CAS19689-87-3
Synonyms(2-Methoxy-6-nitrophenyl)Methanol
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1CO)[N+](=O)[O-]
InChIInChI=1S/C8H9NO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-4,10H,5H2,1H3
InChIKeyPMBQOGLGGKPTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methoxy-6-nitrophenyl)methanol Overview


(2-Methoxy-6-nitrophenyl)methanol (CAS 19689-87-3) is a nitroaromatic compound characterized by a hydroxymethyl functional group at the benzylic position and a methoxy substituent ortho to the nitro group [1]. This specific substitution pattern imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceutical and agrochemical research [2]. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) [2]. Its molecular formula is C8H9NO4, with a molecular weight of 183.16 g/mol .

(2-Methoxy-6-nitrophenyl)methanol: Substitution Risks


Generic substitution fails for (2-Methoxy-6-nitrophenyl)methanol due to the critical influence of its unique ortho-substitution pattern on reactivity and downstream synthetic outcomes [1]. While other nitrobenzyl alcohol isomers exist, the specific 2-methoxy-6-nitro arrangement creates distinct steric and electronic effects that govern its behavior in chemical reactions. The proximity of the electron-withdrawing nitro group to the benzylic alcohol influences oxidation and esterification pathways [1], while the ortho-methoxy group provides steric hindrance and electronic modulation, enabling selective functionalization [2]. This contrasts with isomers like (5-Methoxy-2-nitrophenyl)methanol (CAS 879-55-0) [3] or (2-Methoxy-5-nitrophenyl)methanol (CAS 5804-49-9) , where the altered substitution pattern leads to different reactivity, potentially compromising yield, purity, or the feasibility of a specific synthetic route if substituted. Therefore, precise procurement of the 2-methoxy-6-nitro isomer is non-negotiable for researchers aiming to reproduce published synthetic procedures or optimize a novel pathway based on its specific properties.

(2-Methoxy-6-nitrophenyl)methanol vs. Structural Analogs


Ortho-Substitution Pattern as Differentiator

The primary differentiation of (2-Methoxy-6-nitrophenyl)methanol lies in its specific ortho-substitution pattern. While it shares a molecular formula (C8H9NO4) and weight (183.16 g/mol) with other methoxy-nitrobenzyl alcohol isomers , its unique arrangement of the methoxy and nitro groups relative to the benzylic alcohol is not interchangeable. For instance, the isomer (5-Methoxy-2-nitrophenyl)methanol (CAS 879-55-0) has the methoxy group at the 5-position, altering its electronic and steric properties [1]. This structural difference is a key driver of reactivity and is therefore a critical selection criterion for researchers.

Organic Synthesis Nitroaromatic Chemistry Isomer Comparison

High Purity Material Availability

For researchers requiring high-purity starting materials, (2-Methoxy-6-nitrophenyl)methanol is commercially available with a purity of ≥98% from suppliers like Chemscene and Leyan . This level of purity is crucial for achieving reproducible results in sensitive synthetic transformations, minimizing the impact of unknown impurities that could poison catalysts or lead to side reactions. While other isomers may also be available, the consistent availability of this compound at this purity grade for this specific isomer is a key procurement consideration.

Organic Synthesis Chemical Purity Procurement

Solubility in Organic Solvents

The solubility profile of (2-Methoxy-6-nitrophenyl)methanol is reported as being soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) [1]. This information is critical for designing reaction conditions, purifications, and analytical methods. While similar nitroaromatic alcohols may have varying solubility based on their substitution pattern, this specific data point provides a clear, actionable parameter for researchers working with this compound, differentiating it from analogs with unknown or less favorable solubility characteristics.

Physical Property Solubility Sample Preparation

(2-Methoxy-6-nitrophenyl)methanol Applications


Ortho-Substituted Heterocycle Synthesis

The ortho-arrangement of the methoxy and nitro groups relative to the benzylic alcohol makes this compound an ideal scaffold for synthesizing complex heterocyclic frameworks [1]. The benzylic alcohol can be readily oxidized or esterified, and the nitro group can be reduced to an amine for further functionalization, all while the ortho-methoxy group provides steric and electronic modulation, enabling selective transformations [1].

Nitrobenzyl Ester and Sulfonate Intermediates

As a substituted nitrobenzyl alcohol, (2-Methoxy-6-nitrophenyl)methanol serves as a precursor for valuable reactive intermediates such as nitrobenzyl esters and sulfonates [2]. These derivatives are often used as carboxylic acid protecting groups or as electrophiles in nucleophilic substitution reactions, and this compound's specific ortho-substitution pattern offers unique steric and electronic properties for such applications [2].

Lead Optimization in Pharma & Agrochemicals

Given its role as a versatile building block for constructing complex aromatic frameworks, (2-Methoxy-6-nitrophenyl)methanol is frequently employed in medicinal chemistry and agrochemical discovery programs [1]. Its high commercial purity (≥98%) and well-defined reactivity [1] make it a reliable starting material for synthesizing libraries of compounds for structure-activity relationship (SAR) studies, where subtle changes in the ortho-substitution pattern could significantly impact biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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